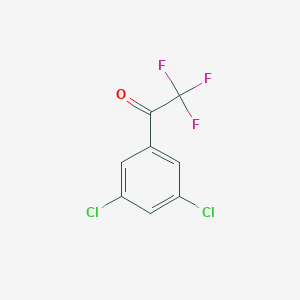

1-(3,5-二氯苯基)-2,2,2-三氟乙酮

描述

3',5'-Dichloro-2,2,2-trifluoroacetophenone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.

The exact mass of the compound 3',5'-Dichloro-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',5'-Dichloro-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

利什曼病活性

利什曼病是由通过白蛉叮咬传播的利什曼原虫引起的,影响着全球数百万人。研究人员一直在探索吡唑衍生物的抗利什曼病潜力,包括 1-(3,5-二氯苯基)-2,2,2-三氟乙酮。 在一项研究中,化合物 13 表现出优异的抗前鞭毛体活性,针对利什曼原虫埃塞俄比亚临床分离株,其效果优于米替福新和两性霉素 B 胆酸盐等标准药物 。这表明其作为开发安全有效的抗利什曼病药物的药效基团的潜力。

抗疟疾特性

疟疾是由蚊子传播的疟原虫引起的,仍然是全球的健康问题。 同一项研究发现,化合物 14 和 15 对伯氏疟原虫表现出显着的抑制效果,抑制率分别为 70.2% 和 90.4% 。这些发现突出了 1-(3,5-二氯苯基)-2,2,2-三氟乙酮 作为抗疟疾药物开发候选者的前景。

结核病研究

虽然与该化合物没有直接关系,但值得注意的是,类似的衍生物已被研究其对结核分枝杆菌能量学的影响 。进一步探索该化合物在结核病治疗中的潜力可能是有价值的。

农用化学品应用

三氟甲基取代的化合物通常在农用化学品中找到应用。虽然关于该化合物的具体研究很少,但其结构基序可能激发新型杀虫剂或除草剂的开发。

总之, 1-(3,5-二氯苯基)-2,2,2-三氟乙酮 在多个领域都具有希望,从热带疾病治疗到材料科学。研究人员继续探索其潜力,其独特的性质使其成为进一步研究的有趣课题。 🌟

作用机制

Target of Action

Similar compounds have been found to interact with proteins such asCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their interaction with the compound could potentially influence cell proliferation and growth.

Pharmacokinetics

Similar compounds have been found to exhibit varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability and overall effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure.

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDSQRPDUCSOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374230 | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130336-16-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

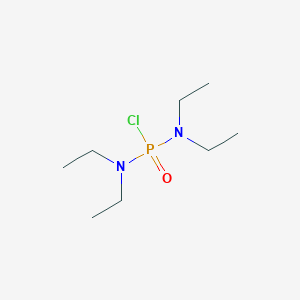

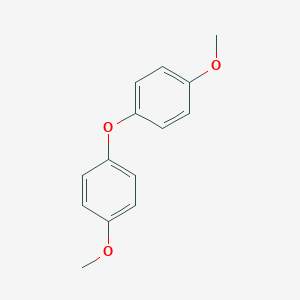

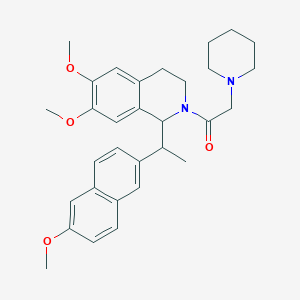

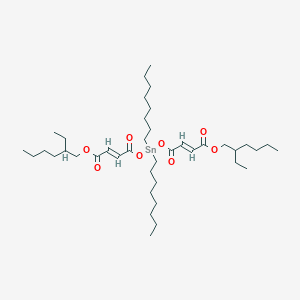

Feasible Synthetic Routes

Q1: What is the significance of the process described in the research paper regarding 3',5'-Dichloro-2,2,2-trifluoroacetophenone?

A1: The research paper [] outlines a novel process for synthesizing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This method focuses on a multi-step reaction involving the chlorination and subsequent reaction with trichloroacetic acid in the presence of sulfuric acid. The significance lies in the potential for a more efficient and scalable production of this compound, which could be valuable for various research applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B156512.png)

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)